N-(4-methoxyphenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide is a complex organic compound that features a pyrrolidine ring, a thienylmethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the thienylmethyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often incorporate advanced purification techniques like chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-13-6-4-12(5-7-13)18-17(21)15-8-9-16(20)19(15)11-14-3-2-10-23-14/h2-7,10,15H,8-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBAETLQLYVJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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